(4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride
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Overview
Description
(4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride is a chemical compound with the molecular formula C₇H₅ClF₂O₂S and a molecular weight of 226.63 g/mol . It is also known by other names such as [(3,5-difluorophenyl)methyl]chlorosulfone and 3,5-Difluorobenzylsulfonyl chloride . This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride typically involves the reaction of 3,5-difluorobenzyl alcohol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction can be represented as follows:
3,5-Difluorobenzyl alcohol+Chlorosulfonic acid→(4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, and safety measures are implemented to handle the reactive chemicals involved .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, nucleophiles, and reducing agents. The reaction conditions vary depending on the desired product and may include solvents, temperature control, and catalysts .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. For example, nucleophilic substitution reactions can yield various substituted benzyl derivatives .
Scientific Research Applications
(4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is used in biochemical studies to modify proteins and other biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride involves its reactivity with nucleophiles and other reactive species. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
(3,5-Difluorophenyl)methanesulfonyl chloride: Similar in structure but lacks the chlorine atom at the 4-position.
(4-Cyanophenyl)methanesulfonyl chloride: Contains a cyano group instead of the chloro and difluoro groups.
(3-Methoxyphenyl)methanesulfonyl chloride: Contains a methoxy group instead of the chloro and difluoro groups.
Uniqueness
(4-Chloro-3,5-difluorophenyl)methanesulfonyl chloride is unique due to the presence of both chloro and difluoro substituents on the benzene ring. These substituents influence the compound’s reactivity and properties, making it distinct from other similar compounds .
Properties
Molecular Formula |
C7H4Cl2F2O2S |
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Molecular Weight |
261.07 g/mol |
IUPAC Name |
(4-chloro-3,5-difluorophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H4Cl2F2O2S/c8-7-5(10)1-4(2-6(7)11)3-14(9,12)13/h1-2H,3H2 |
InChI Key |
QCDURGISNIQWPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)CS(=O)(=O)Cl |
Origin of Product |
United States |
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